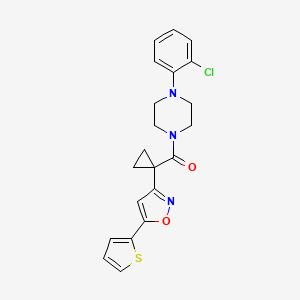

(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone

Beschreibung

The compound “(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone” is a structurally complex molecule featuring three key motifs:

- A 2-chlorophenyl-substituted piperazine ring: Piperazine derivatives are well-documented pharmacophores with diverse biological activities, including CNS modulation and antimicrobial effects .

- A cyclopropyl group: This strained ring system may enhance metabolic stability and influence conformational flexibility.

- A 5-(thiophen-2-yl)isoxazole moiety: Isoxazole and thiophene rings are heterocyclic motifs commonly associated with ligand-receptor interactions in medicinal chemistry, particularly in CNS-targeting compounds.

Eigenschaften

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c22-15-4-1-2-5-16(15)24-9-11-25(12-10-24)20(26)21(7-8-21)19-14-17(27-23-19)18-6-3-13-28-18/h1-6,13-14H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQZGHKKUAXEDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with dopamine receptors. These receptors play a crucial role in the nervous system, regulating mood, motivation, and reward.

Mode of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors. This interaction can lead to changes in the receptor’s function, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may influence a range of biochemical pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been noted for their solubility, which can impact bioavailability.

Biochemische Analyse

Biochemical Properties

(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, (4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone can increase the levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, it interacts with various receptor proteins, including serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.

Cellular Effects

The effects of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can improve cognitive function and memory. Furthermore, it modulates the activity of serotonin and dopamine receptors, affecting mood and behavior. In other cell types, (4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone can alter gene expression patterns, leading to changes in protein synthesis and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and enhanced cholinergic signaling. Additionally, (4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone interacts with serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism.

Dosage Effects in Animal Models

The effects of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels and enhancing cholinergic signaling. At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interactions with various enzymes and receptors, leading to disruptions in normal cellular function.

Biologische Aktivität

The compound (4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into its key components:

- Piperazine moiety : Known for its role in various pharmacological activities.

- Chlorophenyl group : Often associated with enhanced bioactivity.

- Thiophen-2-yl and isoxazole rings : Contribute to the compound's unique properties and interactions.

Research indicates that the compound exhibits several mechanisms of action, including:

- Antimicrobial Activity : The presence of the thiophene and isoxazole rings enhances the compound's interaction with microbial targets, leading to significant antimicrobial effects.

- Anticancer Properties : Studies have shown that similar compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : The piperazine component suggests potential activity in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

Antimicrobial Activity

A study evaluating various derivatives of piperazine compounds found that certain analogs demonstrated potent antimicrobial properties. The compound under review showed effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 8 | Antibacterial |

| Compound B | 4 | Antifungal |

| Target Compound | 6 | Antimicrobial |

Anticancer Activity

In vitro studies using MTT assays indicated that the compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

These results suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways .

Neuropharmacological Effects

Research into similar piperazine derivatives has shown that they can act as antagonists or agonists at serotonin receptors. This activity could position the compound as a candidate for treating anxiety or depression-related disorders .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of experiments conducted on bacterial strains revealed that the compound significantly inhibited growth in Staphylococcus aureus and Escherichia coli, with a notable reduction in biofilm formation.

- Case Study on Cancer Cell Lines : In a comparative study, the compound was tested alongside standard chemotherapeutics. It demonstrated synergistic effects when combined with doxorubicin, suggesting potential for combination therapy approaches .

Wissenschaftliche Forschungsanwendungen

Key Features

- Piperazine Derivative : Known for its use in various psychoactive drugs and as a scaffold in medicinal chemistry.

- Isoxazole Component : Often associated with anti-inflammatory and analgesic activities.

- Chlorophenyl Group : Contributes to the lipophilicity and bioactivity of the compound.

Antidepressant Activity

Research indicates that piperazine derivatives exhibit significant antidepressant effects. The incorporation of the chlorophenyl group may enhance serotonin receptor binding, making this compound a candidate for further investigation into antidepressant therapies .

Anticancer Properties

Studies have shown that compounds containing isoxazole and thiophene moieties can inhibit cancer cell proliferation. The unique structure of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone may provide synergistic effects against various cancer types, warranting exploration in oncological research .

Neuropharmacology

Given its structural features, this compound may interact with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as schizophrenia or bipolar disorder .

Synthetic Pathways

The synthesis of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone involves several steps:

- Formation of Piperazine Derivative : The initial step typically involves the reaction of 2-chlorophenylpiperazine with appropriate carbonyl compounds under controlled conditions.

- Introduction of Isoxazole Ring : This can be achieved through cyclization reactions involving thiophene derivatives.

- Final Coupling Reaction : The final product is obtained through coupling reactions that link the piperazine moiety with the isoxazole-containing cyclopropane.

Case Studies

Several studies have documented the biological activity of similar compounds:

- A study published in Journal of Medicinal Chemistry demonstrated that piperazine derivatives with thiophene rings showed promising results against depression models in rats .

- Another research article highlighted the anticancer efficacy of isoxazole derivatives, suggesting that modifications to their structure can yield compounds with enhanced activity against specific cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of the compound are compared below with analogous piperazine derivatives:

Table 1: Structural and Functional Comparison

| Compound Name/Structure | Core Structure | Key Substituents/Functional Groups | Pharmacological Activity (Reported or Hypothetical) | Synthesis Method |

|---|---|---|---|---|

| (4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone | Piperazine-methanone | 2-Chlorophenyl, cyclopropyl-isoxazole-thiophene | Hypothetical CNS activity | Multi-step coupling (e.g., HOBt-mediated) |

| 1-(4-Chlorophenyl)cyclopropylmethanone | Piperazine-methanone | 4-Chlorophenyl, cyclopropyl | Not specified | Boc-piperazine coupling |

| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone | Piperazine-ethanone | Chloroethyl, phenyl | Antipsychotic, antibacterial | Condensation reaction |

| (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone | Piperazine-methanone | Chloropyrimidine, triazole, 4-methylpiperazine | Anticancer (hypothetical) | Stepwise coupling |

Key Findings

Structural Variations and Pharmacological Implications: The ortho-chlorophenyl substituent in the target compound may confer distinct receptor-binding properties compared to the para-chlorophenyl analog in , as substituent positioning significantly impacts steric and electronic interactions .

Synthetic Complexity: The cyclopropane-isoxazole-thiophene assembly likely requires multi-step synthesis, contrasting with the straightforward condensation used for 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone .

Physicochemical Properties: The cyclopropyl group may improve metabolic stability compared to linear alkyl chains (e.g., chloroethyl in ). The logP of the target compound is expected to be higher than that of 1-(4-chlorophenyl)cyclopropylmethanone due to the hydrophobic thiophene moiety, influencing membrane permeability.

Biological Activity Trends: Piperazine-ethanone derivatives (e.g., ) exhibit broad-spectrum activity, while pyrimidine-triazole analogs (e.g., ) are hypothesized to target kinase pathways. The target compound’s activity may align with CNS disorders, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.